molecular formula C16H27NO7 B12422978 Europine N-oxide-d6

Europine N-oxide-d6

Cat. No.: B12422978
M. Wt: 351.42 g/mol
InChI Key: UPYLKTQCLCBJQP-AFPBSGCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Europine N-oxide-d6 involves the deuteration of Europine N-oxideThis can be achieved through catalytic hydrogenation in the presence of deuterium gas or by using deuterated reagents in the synthesis process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and deuterated solvents is common in industrial settings to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Europine N-oxide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Europine N-oxide-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling.

    Biology: Employed in metabolic studies to trace the pathways of pyrrolizidine alkaloids in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

    Industry: Utilized in the development of new materials and as a tracer in environmental studies.

Mechanism of Action

The mechanism of action of Europine N-oxide-d6 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Heliotrine N-oxide
  • Lycopsamine N-oxide
  • Monocrotaline N-oxide
  • Echimidine N-oxide
  • Intermedine
  • Trichodesmine
  • Erucifoline N-oxide

Comparison: Europine N-oxide-d6 is unique due to its deuterated nature, which provides enhanced stability and isotopic labeling. This makes it particularly valuable in analytical and experimental applications compared to its non-deuterated analogs and other similar compounds .

Properties

Molecular Formula

C16H27NO7

Molecular Weight

351.42 g/mol

IUPAC Name

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-4,4,4-trideuterio-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C16H27NO7/c1-10(23-4)16(21,15(2,3)20)14(19)24-9-11-5-7-17(22)8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-,17?/m0/s1/i2D3,3D3

InChI Key

UPYLKTQCLCBJQP-AFPBSGCLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@]([C@H](C)OC)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])(C(C)(C)O)O)OC

Origin of Product

United States

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